molecular formula C8H5F3N2O B1418357 5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine CAS No. 868271-14-1

5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine

Cat. No. B1418357
M. Wt: 202.13 g/mol
InChI Key: LSKOZQNIAMSAIB-UHFFFAOYSA-N
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Description

The compound “5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine” likely belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are aromatic heterocyclic compounds containing a benzene fused to an oxazole ring. The trifluoromethyl group attached to the benzoxazole ring could potentially enhance the compound’s reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for “5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine” are not available, trifluoromethylated compounds are generally synthesized using various methods . For instance, a general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of “5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine” would likely be influenced by the presence of the trifluoromethyl group and the benzoxazole ring. The trifluoromethyl group is known to have unique physicochemical properties due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of “5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine” would likely be influenced by the trifluoromethyl group and the benzoxazole ring. Trifluoromethyl groups are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine” would likely be influenced by the trifluoromethyl group and the benzoxazole ring. Trifluoromethyl groups are known to influence the lipophilicity, stability, and bioavailability of compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Compounds including 5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine have been synthesized and tested for their antimicrobial activities. Some derivatives have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Reactivity

  • The compound has been used in reactions to synthesize various derivatives like 2-substituted benzothiazole and benzoxazole. The CF3 group in the compound plays a key role in these syntheses (Kiselyov et al., 1994).
  • Palladium-catalyzed aminations of related benzoxazoles have been studied, indicating the compound's utility in fine chemical synthesis (Hooper et al., 2003).

Electrochemical Applications

  • Electrochemical methods have been developed for coupling benzoxazoles and amines, leading to 2-aminobenzoxazoles, using compounds like 5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine. This process is significant for its simplicity and reduced waste (Gao et al., 2014).

Catalysis and Organic Synthesis

  • The compound has been explored as a directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating its potential in organic synthesis (Lahm & Opatz, 2014).
  • It has also been involved in cascade transformations leading to functionalized benzoxazoles, showcasing its versatility in organic synthesis (Kotovshchikov et al., 2018).

Polymer Chemistry

  • The compound has been used in the synthesis of novel aromatic poly(ether-imide) with benzazole pendent groups, indicating its application in the field of polymer chemistry (Toiserkani, 2011).

Future Directions

The future directions in the research and application of trifluoromethylated compounds are promising. They are increasingly being used in the development of new pharmaceuticals and agrochemicals due to their unique properties .

properties

IUPAC Name

5-(trifluoromethyl)-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)7(12)13-14-6/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKOZQNIAMSAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1,2-Benzoxazol-3-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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